synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine
synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine
An In-depth Technical Guide to the Synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine
Abstract
This guide provides a comprehensive technical overview of a robust and scalable synthetic route to 2-Cyclopropyl-1,3-benzothiazol-6-amine, a key building block in medicinal chemistry. The benzothiazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a cyclopropyl group at the 2-position is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and potency.[4] This document details a validated three-step synthetic pathway, beginning from the commercially available precursor 2-chloro-5-nitroaniline. We will elucidate the chemical logic behind each transformation, provide detailed step-by-step protocols, and summarize the necessary analytical characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction: The Significance of the Benzothiazole Scaffold
The 1,3-benzothiazole nucleus is a bicyclic heterocyclic system that has garnered immense interest from the scientific community. Its unique structural and electronic properties make it a versatile pharmacophore capable of interacting with a diverse array of biological targets.[5][6] Derivatives of this scaffold are known to exhibit a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[7][8] The amine functionality at the 6-position provides a crucial handle for further chemical modification, allowing for the construction of extensive compound libraries for structure-activity relationship (SAR) studies. The 2-cyclopropyl moiety, in particular, is a valuable substituent known to improve pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, 3 , suggests a straightforward, three-step approach. The final amine functionality can be installed via the reduction of a nitro group, a reliable and high-yielding transformation in aromatic chemistry. This points to 2-Cyclopropyl-6-nitro-1,3-benzothiazole (2) as the direct precursor.
The core benzothiazole ring of intermediate 2 can be constructed through the well-established condensation reaction between a 2-aminothiophenol derivative and a carboxylic acid.[9][10] Therefore, the key disconnection is between the thiazole ring and its constituent parts: 2-amino-5-nitrothiophenol (1) and cyclopropanecarboxylic acid. The synthesis of the key thiophenol intermediate 1 can be achieved from the inexpensive and readily available starting material, 2-chloro-5-nitroaniline.
This overall strategy is outlined in the workflow diagram below.
Caption: High-level workflow for the synthesis of the target molecule.
Synthesis of Key Intermediate: 2-Amino-5-nitrothiophenol (1)
The synthesis of this crucial intermediate is achieved in two stages from 2-chloro-5-nitroaniline.
Mechanistic Insight
The first stage involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom on the electron-deficient aromatic ring is displaced by a disulfide anion (S₂²⁻), typically generated from sodium sulfide and elemental sulfur. This forms the symmetrical disulfide, bis(2-amino-5-nitrophenyl) disulfide. The second stage is a straightforward reduction of the disulfide bond to yield the desired thiophenol. Mild reducing agents like sodium borohydride are effective for this transformation, selectively cleaving the S-S bond without affecting the nitro group. This two-stage process is often more reliable and higher-yielding than attempting a direct conversion with sodium hydrosulfide.[11]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-nitroaniline | 172.57 | 17.26 g | 0.10 |
| Sodium Sulfide (Na₂S·9H₂O) | 240.18 | 26.4 g | 0.11 |
| Sulfur (S) | 32.06 | 3.5 g | 0.11 |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.54 g | 0.12 |
| Ethanol | - | 300 mL | - |
| Water | - | 200 mL | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
Procedure:
-
Disulfide Formation:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium sulfide nonahydrate (26.4 g) and elemental sulfur (3.5 g) to 100 mL of water.
-
Heat the mixture to 80 °C with stirring until all solids dissolve, forming a deep red solution of sodium disulfide.
-
In a separate beaker, dissolve 2-chloro-5-nitroaniline (17.26 g) in 150 mL of ethanol, heating gently if necessary.
-
Add the ethanolic solution of the aniline to the hot sodium disulfide solution dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. The reaction can be monitored by TLC.
-
Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the mixture with concentrated HCl to a pH of ~5-6. A yellow precipitate of bis(2-amino-5-nitrophenyl) disulfide will form.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
-
Disulfide Reduction:
-
Suspend the dried disulfide intermediate in 150 mL of ethanol in a 500 mL flask.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add sodium borohydride (4.54 g) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. The yellow suspension should become a clear, orange-red solution.
-
Stir the reaction for an additional 1 hour at room temperature after the addition is complete.
-
Carefully quench the reaction by slowly adding ~100 mL of water.
-
Acidify the solution with concentrated HCl to pH ~7. The product, 2-amino-5-nitrothiophenol (1), will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum. The product should be used immediately in the next step due to its susceptibility to air oxidation.
-
Synthesis of 2-Cyclopropyl-6-nitro-1,3-benzothiazole (2)
Mechanistic Insight
This step involves the condensation of the in-situ generated thiophenol with cyclopropanecarboxylic acid to form the benzothiazole ring.[9][12] Polyphosphoric acid (PPA) is an ideal reagent for this transformation as it serves as both a solvent and a powerful dehydrating agent and acid catalyst. The reaction proceeds via an initial acylation of the amino group to form a thioanilide intermediate. Subsequent intramolecular cyclization (nucleophilic attack of the thiol onto the amide carbonyl) followed by dehydration leads to the formation of the aromatic benzothiazole ring.
Caption: Key steps in the PPA-mediated benzothiazole synthesis.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-nitrothiophenol (1) | 170.19 | 17.02 g | 0.10 |
| Cyclopropanecarboxylic Acid | 86.09 | 9.5 g | 0.11 |
| Polyphosphoric Acid (PPA) | - | ~150 g | - |
| Sodium Bicarbonate (Sat. Soln.) | - | As needed | - |
| Ethyl Acetate | - | 200 mL | - |
Procedure:
-
Place polyphosphoric acid (~150 g) into a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Heat the PPA to 90 °C with stirring.
-
Add the crude 2-amino-5-nitrothiophenol (1) (17.02 g) and cyclopropanecarboxylic acid (9.5 g) to the hot PPA.
-
Slowly raise the temperature of the reaction mixture to 180 °C and maintain for 3 hours. The mixture will become a dark, viscous solution.
-
Monitor the reaction to completion by TLC (e.g., Hexane:Ethyl Acetate 7:3).
-
Cool the reaction mixture to below 100 °C and carefully pour it onto ~500 g of crushed ice with vigorous stirring.
-
A solid precipitate will form. Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Filter the resulting solid, wash it extensively with water, and dry it under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford 2 as a crystalline solid.
Synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine (3)
Mechanistic Insight
The final step is the reduction of the aromatic nitro group to a primary amine. A variety of methods are suitable, but reduction with iron powder in the presence of an electrolyte like ammonium chloride is a classic, inexpensive, and highly effective method for large-scale synthesis.[9] The iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced. The ammonium chloride helps to activate the iron surface and maintain a slightly acidic pH.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Intermediate (2) | 220.26 | 22.03 g | 0.10 |
| Iron Powder (Fe) | 55.84 | 28.0 g | 0.50 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 2.7 g | 0.05 |
| Ethanol | - | 200 mL | - |
| Water | - | 50 mL | - |
| Celite® | - | ~10 g | - |
Procedure:
-
To a 500 mL round-bottom flask, add the nitro-intermediate 2 (22.03 g), iron powder (28.0 g), ammonium chloride (2.7 g), ethanol (200 mL), and water (50 mL).
-
Heat the stirred suspension to reflux. The reaction is typically exothermic.
-
Maintain reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting residue can be dissolved in ethyl acetate and washed with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to obtain 2-Cyclopropyl-1,3-benzothiazol-6-amine (3) as a pure solid.
Analytical Characterization Summary
The identity and purity of the final product should be confirmed by standard analytical techniques. The following table summarizes the expected characterization data.
| Compound | Technique | Expected Data |
| 3 | ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-7.0 (m, 3H, Ar-H), ~3.8 (br s, 2H, NH₂), ~2.2 (m, 1H, cyclopropyl-CH), ~1.2-1.0 (m, 4H, cyclopropyl-CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | Expected signals for aromatic carbons, cyclopropyl carbons, and the C-S/C=N carbons of the thiazole ring. | |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₀H₁₀N₂S: 191.06. Found: 191.1 | |
| Melting Point | To be determined experimentally. |
Safety and Handling Precautions
-
Thiophenols: 2-Amino-5-nitrothiophenol is toxic and has a strong, unpleasant odor. It is also susceptible to air oxidation. Handle this intermediate in a well-ventilated fume hood and use it promptly after synthesis.
-
Polyphosphoric Acid (PPA): PPA is corrosive and causes severe burns. It reacts violently with water when hot. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Quenching should be done carefully and slowly by adding the hot acid to ice.
-
Solvents and Reagents: Handle all organic solvents and reagents in accordance with standard laboratory safety procedures.
Conclusion
This guide outlines a reliable and efficient three-step synthesis for 2-Cyclopropyl-1,3-benzothiazol-6-amine. The chosen route leverages common and well-understood chemical transformations, starting from an inexpensive commercial precursor. The protocols provided are detailed and scalable, making them suitable for both academic research and industrial drug development settings. The final compound is a valuable platform for the synthesis of more complex molecules with potential therapeutic applications.
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